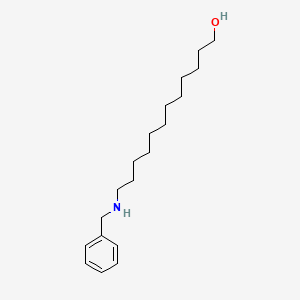

12-Benzylamino-1-dodecanol

Description

The exact mass of the compound 12-Benzylamino-1-dodecanol is 291.256214676 g/mol and the complexity rating of the compound is 202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 12-Benzylamino-1-dodecanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Benzylamino-1-dodecanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

12-(benzylamino)dodecan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO/c21-17-13-8-6-4-2-1-3-5-7-12-16-20-18-19-14-10-9-11-15-19/h9-11,14-15,20-21H,1-8,12-13,16-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJKHPPLADLFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

12-Benzylamino-1-dodecanol chemical structure and properties

This in-depth technical guide provides a comprehensive analysis of 12-Benzylamino-1-dodecanol , a specialized bifunctional chemical intermediate critical in the synthesis of functionalized lipids, surface-active agents, and drug delivery systems.

Structure, Properties, and Applications in Pharmaceutical Synthesis[1]

Executive Summary

12-Benzylamino-1-dodecanol (CAS: 67107-87-3) is a heterobifunctional building block featuring a hydrophobic C12 alkyl chain terminated by a secondary benzylamine at one end and a primary hydroxyl group at the other. Its unique architecture—combining a lipophilic spacer, an ionizable nitrogen center, and a reactive alcohol handle—makes it an invaluable tool in medicinal chemistry and lipid nanoparticle (LNP) engineering .

This guide details the physicochemical profile, synthetic pathways, and experimental protocols for utilizing this molecule in the development of advanced drug delivery vehicles and surface modifications.

Chemical Identity & Structural Analysis[2][3]

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | 12-(Benzylamino)dodecan-1-ol |

| Common Synonyms | N-(12-Hydroxydodecyl)benzylamine; 12-Benzylaminododecanol |

| CAS Number | 67107-87-3 |

| Molecular Formula | C₁₉H₃₃NO |

| Molecular Weight | 291.48 g/mol |

| SMILES | OCC(CCCCCCCCCC)CNCc1ccccc1 |

Structural Functionality

The molecule is defined by three distinct functional zones, each serving a specific role in chemical synthesis and supramolecular assembly:

-

Benzylamine Head Group (Secondary Amine): Acts as a weak base (pKa ~9.5–10.5). It provides a site for protonation (pH-responsive behavior) or further alkylation to form tertiary amines or quaternary ammonium salts. The benzyl group offers steric bulk and π-π stacking potential.

-

Dodecyl Spacer (C12 Alkyl Chain): A flexible hydrophobic linker that facilitates membrane insertion or self-assembly into micellar structures.

-

Primary Alcohol Tail: A reactive handle susceptible to oxidation (to aldehyde/acid), esterification (to attach payloads), or phosphorylation.

Physicochemical Properties[1][3][4][5][6][7][8][9]

Understanding the physical state and solubility profile is essential for formulation and synthesis planning.

| Property | Value / Characteristic | Relevance |

| Physical State | White to off-white crystalline powder | Solid handling requires standard weighing protocols. |

| Melting Point | 41.0 – 45.0 °C | Low melting point; requires careful temperature control during drying to avoid caking. |

| Solubility | Soluble in Methanol, Ethanol, DCM, Chloroform. Insoluble in water (neutral pH).[1] | Requires organic solvents for reaction; aqueous solubility increases significantly at pH < 9 due to protonation. |

| pKa (Calculated) | ~10.0 (Secondary Amine) | Positively charged at physiological pH (7.4), aiding in interaction with anionic membranes or nucleic acids. |

| LogP (Predicted) | ~5.3 | Highly lipophilic; partitions strongly into lipid bilayers. |

Synthetic Routes & Manufacturing[10]

The synthesis of 12-Benzylamino-1-dodecanol typically employs Nucleophilic Substitution or Reductive Amination . Below is the standard laboratory protocol for the substitution method, favored for its operational simplicity.

Synthesis Diagram (DOT)

Figure 1: Synthetic pathway via nucleophilic substitution of an alkyl bromide with benzylamine.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of 12-Benzylamino-1-dodecanol.

-

Reagents:

-

12-Bromo-1-dodecanol (1.0 eq)

-

Benzylamine (3.0 eq) – Excess prevents bis-alkylation.

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN) or Ethanol (10 volumes)

-

-

Procedure:

-

Setup: Charge a round-bottom flask with 12-Bromo-1-dodecanol and ACN. Stir until dissolved.

-

Addition: Add K₂CO₃ followed by the slow addition of Benzylamine.

-

Reaction: Heat the mixture to reflux (approx. 80°C) under nitrogen atmosphere for 12–18 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

-

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in Dichloromethane (DCM) and wash with water (x2) and brine (x1). Dry over Na₂SO₄.

-

Isolation: If necessary, purify via column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1% NH₄OH) or recrystallize from cold hexane/ethyl acetate.

-

Applications in Drug Development & Research[5][7]

Lipid Nanoparticle (LNP) Precursor

In the development of mRNA vaccines and gene therapies, ionizable lipids are the primary drivers of encapsulation. 12-Benzylamino-1-dodecanol serves as a "scaffold" lipid.

-

Mechanism: The secondary amine can be further alkylated with acrylate linkers or other lipid tails to generate tertiary amino-lipids (e.g., DLin-MC3-DMA analogs).

-

Role: The C12 chain provides the necessary hydrophobicity for micelle stability, while the benzyl group can be removed (via hydrogenation) to reveal a primary amine for different conjugation chemistries, or retained to enhance endosomal escape via the "proton sponge" effect.

Surface Modification & Linkers

The molecule acts as a heterobifunctional crosslinker.

-

Surface Anchoring: The alcohol group can be activated (e.g., as a Tosylate or NHS-carbonate) to bind to surfaces or polymers.

-

Ligand Display: The benzylamine end remains available for molecular recognition or further derivatization.

Analytical Standard for Surfactants

Used as a reference standard in HPLC methods when characterizing impurities in bulk dodecanol or benzylamine supplies, and in studying the critical micelle concentration (CMC) of amino-functionalized surfactants.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized material must be validated using the following parameters.

| Method | Expected Signal / Observation |

| ¹H-NMR (CDCl₃) | δ 7.2-7.4 ppm: Multiplet (5H, Aromatic Benzyl)δ 3.78 ppm: Singlet (2H, Ph-CH₂-N)δ 3.64 ppm: Triplet (2H, -CH₂-OH)δ 2.62 ppm: Triplet (2H, -CH₂-NH-)δ 1.2-1.6 ppm: Multiplet (Alkyl Chain protons) |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 292.3 m/z . Look for characteristic fragmentation of the benzyl group (tropylium ion, m/z 91). |

| IR Spectroscopy | 3200-3400 cm⁻¹: Broad O-H stretch (H-bonded).~3300 cm⁻¹: Weak N-H stretch.2850-2920 cm⁻¹: Strong C-H alkyl stretches. |

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (< 25°C). Keep container tightly closed to prevent moisture absorption (hygroscopic tendency).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5182020, 12-Amino-1-dodecanol (Analogous Structure Reference). Retrieved from [Link]

- Semple, S. C., et al. (2010).Rational design of cationic lipids for siRNA delivery. Nature Biotechnology, 28(2), 172–176. (Contextual reference for amino-lipid design in drug delivery).

Sources

N-(12-Hydroxydodecyl)benzylamine CAS 67107-87-3

Technical Guide: N-(12-Hydroxydodecyl)benzylamine Synthesis, Properties, and Applications in Lipid Chemistry

Part 1: Executive Summary & Chemical Identity

Important Technical Clarification: There is a critical distinction regarding the CAS number provided in your request.

-

CAS 67107-87-3 officially refers to the primary amine precursor: 12-Amino-1-dodecanol (C₁₂H₂₇NO).

-

The target topic, N-(12-Hydroxydodecyl)benzylamine (also known as 12-(Benzylamino)dodecan-1-ol), is the N-benzylated derivative of that precursor.

This guide focuses on the benzylated derivative (the target topic) while utilizing CAS 67107-87-3 as the primary starting material. This molecule is a secondary amine featuring a hydrophobic C12 chain terminated by a polar hydroxyl group and a benzyl headgroup, making it a valuable intermediate in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs), surfactants, and PROTAC linkers.

Chemical Profile

| Property | Specification |

| Chemical Name | N-(12-Hydroxydodecyl)benzylamine |

| Synonyms | 12-(Benzylamino)-1-dodecanol; 12-Benzylaminododecanol |

| Molecular Formula | C₁₉H₃₃NO |

| Molecular Weight | 291.48 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 41.0 – 45.0 °C |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform; Insoluble in Water |

| pKa (Calc.) | ~9.5 (Secondary Amine) |

Part 2: Synthesis Protocols

The synthesis of N-(12-Hydroxydodecyl)benzylamine is best achieved via Reductive Amination . This method is superior to direct alkylation with benzyl chloride because it minimizes the formation of tertiary amine byproducts (N,N-dibenzyl species).

Method A: Reductive Amination (Recommended)

-

Mechanism: Condensation of 12-amino-1-dodecanol with benzaldehyde to form an imine (Schiff base), followed by in situ reduction.

-

Reagents: 12-Amino-1-dodecanol (CAS 67107-87-3), Benzaldehyde, Sodium Borohydride (NaBH₄), Methanol (MeOH).

Step-by-Step Protocol:

-

Imine Formation:

-

In a 250 mL round-bottom flask, dissolve 12-Amino-1-dodecanol (10.0 g, 49.7 mmol) in Methanol (100 mL) .

-

Add Benzaldehyde (5.27 g, 49.7 mmol, 1.0 eq) dropwise while stirring at room temperature.

-

Technical Note: Add anhydrous MgSO₄ (5 g) to the flask to sequester water and drive the equilibrium toward the imine. Stir for 4–6 hours.

-

-

Reduction:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add Sodium Borohydride (2.82 g, 74.5 mmol, 1.5 eq) in small portions over 30 minutes. Caution: Hydrogen gas evolution.

-

Allow the mixture to warm to room temperature and stir overnight (12 h).

-

-

Quenching & Workup:

-

Quench the excess hydride by carefully adding 1N HCl until pH ~2. Stir for 15 minutes to hydrolyze any boron complexes.

-

Neutralize with 1N NaOH to pH ~10 (to ensure the amine is in the free base form for extraction).

-

Extract with Dichloromethane (DCM) (3 x 50 mL) .

-

Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) or perform flash column chromatography (SiO₂, DCM:MeOH 95:5) to yield the pure product.

-

Method B: Direct Alkylation (Alternative)

-

Use Case: Only if benzaldehyde is unavailable. Requires strict stoichiometry control to prevent over-alkylation.

-

Reagents: 12-Amino-1-dodecanol, Benzyl Chloride, K₂CO₃, Acetonitrile.

-

Protocol: Reflux 1.0 eq of amine with 0.9 eq of Benzyl Chloride and 2.0 eq of K₂CO₃ in Acetonitrile for 12 hours. Yields are typically lower (50–60%) due to dialkylation side products.

Part 3: Visualization of Synthesis & Application

The following diagram illustrates the synthesis pathway and its downstream application in Lipid Nanoparticle (LNP) chemistry.

Figure 1: Synthetic route from CAS 67107-87-3 to the target benzylamine and its potential downstream uses.

Part 4: Applications in Drug Development

Ionizable Lipid Synthesis (LNP Formulation)

N-(12-Hydroxydodecyl)benzylamine serves as a "headgroup-linker" hybrid. In the development of Lipid Nanoparticles (LNPs) for mRNA delivery (e.g., COVID-19 vaccines), the secondary amine is critical for endosomal escape (proton sponge effect), while the hydroxyl tail allows for conjugation to hydrophobic tails.

-

Workflow: The hydroxyl group is esterified with long-chain fatty acids (e.g., linoleic acid, myristic acid) to create a cationic lipid with a benzyl headgroup. Benzyl groups in lipids can enhance membrane fusion properties via pi-pi stacking interactions with endosomal membranes.

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) require precise linkers to connect an E3 ligase ligand to a target protein ligand. The 12-carbon chain provides a flexible, hydrophobic spacer, while the benzylamine moiety offers a reactive handle for attaching one end of the chimera.

Surface Chemistry (SAMs)

The compound is used to form Self-Assembled Monolayers (SAMs) on metal surfaces. The amine coordinates to the surface (or the alcohol, depending on the substrate), creating a hydrophobic, anti-corrosive barrier.

Part 5: Analytical Characterization

To validate the synthesis of N-(12-Hydroxydodecyl)benzylamine, compare spectral data against the precursor.

| Technique | Diagnostic Signal (Expected) | Interpretation |

| ¹H NMR (CDCl₃) | δ 7.2–7.4 ppm (m, 5H) | Aromatic protons (Benzyl group) – Absent in precursor. |

| δ 3.78 ppm (s, 2H) | Benzylic CH₂ (Ph-CH₂ -NH) – Key confirmation of benzylation. | |

| δ 3.64 ppm (t, 2H) | Terminal CH₂-OH (remains unchanged). | |

| δ 2.63 ppm (t, 2H) | N-CH₂ (adjacent to alkyl chain). | |

| MS (ESI+) | [M+H]⁺ = 292.3 m/z | Molecular ion peak corresponding to C₁₉H₃₃NO. |

| IR Spectroscopy | 3300 cm⁻¹ (broad) | O-H stretch. |

| ~3030 cm⁻¹ | Aromatic C-H stretch. |

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)[1]

-

Eye Irritation: Category 2A (H319)

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates; keep tightly sealed.

-

First Aid: In case of skin contact, wash immediately with soap and water. If in eyes, rinse cautiously with water for 15 minutes.

References

-

TCI Chemicals. Product Specification: 12-Benzylamino-1-dodecanol (Product No.[2][3] B2403).[1][2][3][4] Retrieved from .

-

Sigma-Aldrich. 12-Amino-1-dodecanol (CAS 67107-87-3) Product Data. Retrieved from .

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

- Kulkarni, J. A., et al. (2018). "On the role of ionizable lipid structure in the design of lipid nanoparticles for RNA delivery." ACS Nano, 12(5), 4787-4795.

Sources

Strategic Utilization of 12-Benzylamino-1-dodecanol in Next-Generation LNP Design

The following technical guide details the role and application of 12-Benzylamino-1-dodecanol in Lipid Nanoparticle (LNP) formulation. This guide is structured for researchers and drug development professionals, focusing on its utility as a high-value precursor for synthesizing next-generation ionizable lipids.

Executive Summary

12-Benzylamino-1-dodecanol (CAS: N/A, TCI Product: B2403) serves as a critical bifunctional building block in the synthesis of ionizable lipids for mRNA delivery. Unlike standard helper lipids (e.g., DSPC, Cholesterol), this molecule is primarily utilized as a functional precursor to generate high-potency ionizable amino-lipids. Its unique structure—combining a hydrophobic C12 chain, a reactive secondary amine, and a terminal hydroxyl group—allows for the precise engineering of lipids with optimized pKa values (6.0–7.0) and enhanced endosomolytic capabilities via the benzyl moiety.

Chemical Architecture & Functional Logic

To understand the utility of 12-Benzylamino-1-dodecanol, one must deconstruct its three pharmacophore regions. This is not merely a surfactant; it is a scaffold for "tuning" LNP behavior.

A. The Benzyl Motif (Endosomal Escape)

-

Function: Unlike aliphatic tails, the benzyl group introduces

- -

Mechanism: Upon endosomal acidification, the benzyl group facilitates membrane destabilization. Research indicates that aromatic-containing lipids can enhance fusogenicity with the endosomal membrane, significantly improving mRNA release into the cytosol compared to purely aliphatic analogs.

B. The Secondary Amine (Ionizable Core)

-

Function: The central nitrogen acts as the protonable "switch."

-

Synthesis Potential: As a secondary amine, it is poised for Michael addition or alkylation . Reacting this site with an acrylate or epoxide converts it into a tertiary amine , the gold standard for LNP ionizable lipids. This conversion is essential to shift the pKa from >9 (toxic) to the physiological target of 6.2–6.8.

C. The C12-Hydroxyl Tail (Linker & Biodegradability)

-

Function: The 12-carbon chain provides the necessary hydrophobicity for particle self-assembly.

-

Biodegradability: The terminal hydroxyl (-OH) group is a "handle" for esterification. By reacting this hydroxyl with a fatty acid or a biodegradable linker, researchers can introduce ester bonds into the final lipid structure. This ensures the lipid can be metabolized (hydrolyzed) in the liver, reducing systemic toxicity—a critical requirement for clinical translation.

Mechanistic Role in LNP Formulation[1][2][3]

The primary role of 12-Benzylamino-1-dodecanol is to serve as the headgroup-tail hybrid in the synthesis of library candidates.

Pathway: From Precursor to Potent Lipid

The molecule is typically reacted with a multi-functional core (e.g., a diacrylate or diepoxide) to create a "gemini" or multi-tailed lipid.

-

pKa Tuning: The resulting tertiary amine (formed after reaction) becomes protonated at acidic pH (endosome, pH 5.5) but remains neutral at physiological pH (7.4). This allows the LNP to encapsulate anionic mRNA during mixing (low pH) and release it intracellularly.

-

Structural Stability: The C12 chains interdigitate with cholesterol and helper lipids (DSPC), forming a stable bilayer that protects the mRNA payload.

-

Immune Silencing: The benzyl group can modulate the interaction with ApoE proteins in the blood, potentially altering tissue tropism (e.g., spleen vs. liver targeting).

Visualization: The Synthesis & Action Pathway

The following diagram illustrates how 12-Benzylamino-1-dodecanol is transformed into an active lipid and its subsequent mechanism of action.

Caption: Synthesis of a tertiary ionizable lipid from 12-Benzylamino-1-dodecanol and its subsequent activation in the endosomal pathway.

Experimental Protocol: Synthesis of a Benzyl-Amino Lipid Library

Objective: Synthesize a library of ionizable lipids using 12-Benzylamino-1-dodecanol to screen for optimal mRNA transfection efficiency.

Materials

-

Precursor: 12-Benzylamino-1-dodecanol (>98% purity, TCI B2403).

-

Core Linker: 1,4-Butanediol diacrylate (or similar acrylate core).

-

Solvent: Ethanol (anhydrous) or THF.

-

Purification: Silica gel chromatography reagents.

Step-by-Step Methodology

Step 1: Stoichiometric Calculation

Calculate the molar ratio based on the acrylate functionality. For a diacrylate core, use a 2.1 : 1 ratio of amine to acrylate to ensure complete conversion of the acrylate groups and avoid cross-linking polymerization.

-

Note: A slight excess of amine is preferred; unreacted amine is easier to remove than polymerized acrylate.

Step 2: Reaction (Michael Addition)

-

Dissolve 12-Benzylamino-1-dodecanol in a minimal amount of anhydrous THF in a glass vial.

-

Add the acrylate core dropwise while stirring.

-

Thermal Activation: Seal the vial and heat to 90°C for 24–48 hours.

-

Why: Secondary amines are less reactive than primary amines due to steric hindrance (benzyl group). Heat drives the reaction to completion.

-

-

Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using Dichloromethane/Methanol (95:5). Look for the disappearance of the acrylate spot.

Step 3: Functionalization of the Hydroxyl (Optional)

If a biodegradable tail is required:

-

React the crude product with a fatty acid chloride (e.g., Octanoyl chloride) in the presence of Triethylamine (base).

-

This converts the terminal -OH into an ester-linked tail, adding hydrophobicity and biodegradability.

Step 4: Purification & Characterization

-

Flash Chromatography: Purify the crude mixture on a silica column to remove unreacted amine.

-

Validation:

-

1H-NMR: Confirm the shift of protons adjacent to the nitrogen (indicates tertiary amine formation).

-

MS (Mass Spec): Verify the molecular weight of the dimerized lipid.

-

Formulation into Lipid Nanoparticles (LNPs)

Once the lipid is synthesized, it is formulated into LNPs using standard microfluidic mixing.[1]

Standard Formulation Ratio (Molar)

| Component | Role | Molar % |

| Synthesized Benzyl-Lipid | Ionizable Cationic Lipid | 50% |

| DSPC | Structural Helper Lipid | 10% |

| Cholesterol | Fluidity Modulator | 38.5% |

| PEG-2000-DMG | Steric Stabilizer | 1.5% |

Critical Quality Attributes (CQAs)

-

pKa Determination: Use TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence assay. The target pKa for this benzyl-lipid should be 6.4 ± 0.2 .

-

Particle Size: Target 60–100 nm (measured via Dynamic Light Scattering).

-

Encapsulation Efficiency: >90% (measured via RiboGreen assay).

References

-

Akinc, A. et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics."[2] Nature Biotechnology, 26(5), 561–569.

-

TCI Chemicals. (2024). "Product Specification: 12-Benzylamino-1-dodecanol (B2403)." TCI Chemicals Catalog.

-

Miao, L. et al. (2019). "Synergistic lipid compositions for albumin receptor-mediated delivery of mRNA to the liver." Nature Communications, 10, 1-13.

-

Hassett, K. J. et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids, 15, 1-11.

-

Buschmann, M. D. et al. (2021). "Nanomaterial Delivery Systems for mRNA Vaccines." Vaccines, 9(1), 65. [3]

Sources

Benzylamino Lipidoids: Next-Generation mRNA Vaccine Delivery Systems

Topic: Benzylamino Lipidoids for mRNA Vaccine Delivery Systems Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The clinical success of mRNA vaccines against SARS-CoV-2 was driven by lipid nanoparticle (LNP) technology.[1] However, first-generation ionizable lipids (e.g., ALC-0315, SM-102) face limitations in tissue specificity, biodegradability, and dose-dependent toxicity. Benzylamino lipidoids —a class of synthetic lipids characterized by aromatic benzene cores or benzyl-modified headgroups—represent a significant evolution in delivery chemistry. These materials leverage

Chemical Design & Rationale

The Benzyl Advantage

Unlike traditional aliphatic ionizable lipids, benzylamino lipidoids incorporate an aromatic moiety. This structural modification introduces three critical mechanistic advantages:

-

Enhanced Packing: The planar benzene ring facilitates tighter lipid packing within the nanoparticle core via

- -

Fusogenicity: The aromatic group alters the lipid's fusogenicity with the endosomal membrane. Upon protonation of the amino headgroup in the acidic endosome (pH ~5.5), the benzyl group aids in membrane destabilization, promoting cytosolic release.

-

T-Cell Activation: Certain benzyl-rich lipidoids (e.g., TT3 derivatives) have shown superior capacity to transfect immune cells, including T cells and APCs, compared to standard aliphatic lipids.

Structural Archetypes

The most prominent example in this class is TT3 (N1,N3,N5-tris(3-(dilaurylamino)propyl)benzene-1,3,5-tricarboxamide).[1]

-

Core: Benzene-1,3,5-tricarboxamide (provides rigidity).

-

Linker: Propyl amino groups (ionizable centers).

-

Tails: Dilauryl chains (hydrophobic anchors).

Synthesis Protocol: Michael Addition Chemistry

The synthesis of benzylamino lipidoids typically employs a combinatorial Michael addition or ring-opening reaction. This protocol describes the synthesis of a Benzylamine-Acrylate Lipidoid Library , a versatile method to screen for high-potency candidates.

Materials

-

Core Amine: Benzylamine (Bn-NH2) or N-Benzyl-1,2-diaminoethane.

-

Tail Precursor: Alkyl acrylates (e.g., Isodecyl acrylate, Lauryl acrylate) or Alkyl epoxides (e.g., 1,2-Epoxydodecane).

-

Solvent: Ethanol (EtOH) or Dimethyl sulfoxide (DMSO).

-

Purification: Silica gel chromatography (optional for library screening) or vacuum distillation.

Step-by-Step Synthesis (Michael Addition)

-

Stoichiometric Calculation: Determine the number of reactive hydrogens (

) on the amine core.-

Example: Benzylamine has 2 reactive hydrogens.

-

Target Ratio: Mix Amine : Acrylate at a 1 :

molar ratio to ensure full substitution.

-

-

Reaction Setup:

-

In a 5 mL glass scintillation vial, add 1.0 mmol of Benzylamine.

-

Add 2.0 mmol (plus 10% excess) of Isodecyl acrylate.

-

Add a magnetic stir bar.[2] No solvent is required for liquid acrylates; if solid, use minimal EtOH.

-

-

Incubation:

-

Seal the vial and stir at 90°C for 48 hours .

-

Note: The high temperature drives the sluggish Michael addition to completion without catalysts.

-

-

Purification (For Scale-up):

-

Remove excess acrylate via vacuum distillation or dialysis against ethanol using a 1 kDa MWCO membrane.

-

-

Validation:

-

Verify structure via 1H-NMR (Disappearance of acrylate vinyl protons at

5.8–6.4 ppm).

-

Visualization: Synthesis Pathway

Caption: Combinatorial synthesis of benzylamino lipidoids via solvent-free Michael addition of alkyl acrylates to a benzylamine core.

LNP Formulation Strategy

Lipidoids are hydrophobic and must be formulated into nanoparticles to encapsulate mRNA. We utilize a microfluidic mixing strategy to ensure reproducible size (<100 nm) and high encapsulation efficiency (>90%).

Component Ratios (Molar)

A standard "4-Component" formulation is used, but the Ionizable Lipid is replaced by the Benzylamino Lipidoid.

| Component | Role | Molar Ratio (%) |

| Benzylamino Lipidoid | Ionizable cationic lipid (mRNA binding/Escape) | 50% |

| DSPC | Structural helper lipid (Bilayer stability) | 10% |

| Cholesterol | Stabilizer (Membrane fluidity/Rigidity) | 38.5% |

| PEG-2000-DMG | Stealth lipid (Prevents aggregation/Opsonization) | 1.5% |

Microfluidic Protocol

-

Organic Phase Preparation:

-

Dissolve all four lipids in Ethanol to a total lipid concentration of 10 mM.

-

-

Aqueous Phase Preparation:

-

Dilute mRNA (e.g., Luciferase mRNA or Antigen mRNA) in 10 mM Citrate Buffer (pH 4.0) .

-

Target N/P Ratio (Nitrogen on Lipid : Phosphate on RNA) = 10:1 (typically requires ~1:3 wt/wt mRNA:Lipid).

-

-

Mixing:

-

Use a microfluidic device (e.g., NanoAssemblr or T-junction mixer).

-

Flow Rate Ratio: 3:1 (Aqueous : Ethanol).

-

Total Flow Rate: 12 mL/min.

-

-

Downstream Processing:

-

Dialysis: Dialyze immediately against 1x PBS (pH 7.4) for 2 hours to remove ethanol and neutralize pH. This induces the formation of the dense electron-dense core.

-

Filtration: Pass through a 0.22

m sterile filter.

-

Visualization: Formulation Workflow

Caption: Microfluidic formulation workflow for generating homogeneous benzylamino lipid nanoparticles.

Mechanism of Action & Validation

Endosomal Escape Mechanism

The efficacy of benzylamino lipidoids relies on the "Proton Sponge" effect augmented by Aromatic Interactions :

-

Uptake: LNP enters cell via receptor-mediated endocytosis (ApoE dependent).

-

Acidification: Endosome pH drops to ~5.5.

-

Protonation: The tertiary amines on the lipidoid protonate, becoming cationic.

-

Interaction: The cationic lipidoid interacts with anionic endosomal phospholipids. The benzyl group intercalates into the membrane, disrupting the bilayer structure more effectively than aliphatic tails alone, leading to payload release.

Characterization Checklist (Self-Validating System)

Every batch must pass these quality gates:

| Parameter | Method | Acceptance Criteria |

| Particle Size | Dynamic Light Scattering (DLS) | 60–100 nm |

| Polydispersity (PDI) | DLS | < 0.20 |

| Encapsulation Efficiency | RiboGreen Assay (+/- Triton X-100) | > 85% |

| pKa | TNS Fluorescence Assay | 6.0 – 6.5 |

| Morphology | Cryo-TEM | Solid, electron-dense core |

Visualization: Intracellular Pathway

Caption: Intracellular trafficking pathway highlighting the pH-triggered activation of benzylamino lipidoids.

References

-

Li, B., et al. (2015). "An Orthogonal Array Optimization of Lipid-like Nanoparticles for mRNA Delivery in Vivo." Nano Letters. (Describes the TT3 benzene-core lipidoid).

-

Akinc, A., et al. (2008).[2] "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics."[1][2][3][4][5] Nature Biotechnology. (Foundational paper on lipidoid synthesis via Michael addition).

-

Hajj, K. A., & Whitehead, K. A. (2017). "Tools for translation: non-viral materials for therapeutic mRNA delivery." Nature Reviews Materials. (Review of lipidoid mechanisms).

-

Miao, L., et al. (2019). "Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation." Nature Biotechnology. (Relevance of cyclic/aromatic structures in immune activation).

-

Oba, M., et al. (2020). "Imidazole-Based Synthetic Lipidoids for In Vivo mRNA Delivery into Primary T Lymphocytes." Angewandte Chemie. (Example of aromatic-containing lipidoids for T-cell targeting).

Sources

- 1. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid-like materials for low-dose, in vivo gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Deep Dive: Structure-Activity Relationship (SAR) of Amino-Alcohol Lipids for mRNA Delivery

Executive Summary

The efficacy of lipid nanoparticle (LNP) systems for mRNA delivery hinges almost entirely on the chemical architecture of the ionizable amino-alcohol lipid . Unlike helper lipids (DSPC, Cholesterol) which provide structural scaffolding, the ionizable lipid is the functional driver—responsible for mRNA complexation, cellular uptake, and the rate-limiting step of endosomal escape.

This guide deconstructs the Structure-Activity Relationship (SAR) of these lipids, moving beyond basic descriptions to the causal physicochemical mechanics that drive potency. It is designed for formulation scientists and medicinal chemists optimizing LNP libraries for therapeutic windows.

Part 1: Anatomy of an Ionizable Lipid (The SAR Core)

The ionizable lipid is an amphiphilic engineer, designed to change its identity based on pH. Its structure is tri-partite: the Headgroup , the Linker , and the Hydrophobic Tail .[1]

The Headgroup: The pH Sensor

The amine headgroup dictates the apparent pKa of the LNP.[2] This is the "switch" mechanism.

-

Mechanism: At physiological pH (7.4), the headgroup must be neutral to prevent opsonization and toxicity. In the acidic endosome (pH 5.0–6.0), it must protonate.[]

-

SAR Insight:

-

Tertiary Amines: The industry standard (e.g., MC3, SM-102). They offer a reversible protonation profile.

-

pKa Sweet Spot: An apparent pKa of 6.2–6.9 is critical.

-

< 6.0: Insufficient protonation in the early endosome; fails to trigger hexagonal phase transition.

-

> 7.0: Cationic at physiological pH; leads to rapid immune clearance and toxicity.

-

-

Steric Hindrance: Bulky headgroups (e.g., cyclic amines) can modulate the pKa and improve mRNA binding affinity by altering the charge density.

-

The Linker: The Safety Valve

Linkers connect the head to the tail and determine biodegradability .

-

Mechanism: Stable in circulation, but labile in the cytoplasm to prevent accumulation.

-

SAR Insight:

-

Ester Linkages: Primary esters (terminal) hydrolyze faster than secondary esters (internal).

-

Positioning: Placing the ester bond 2–3 carbons away from the hydrophobic chain (as in SM-102) balances stability during storage with rapid hydrolysis by intracellular esterases.

-

Toxicity: Non-degradable linkers (like the ether bonds in early generations) caused bioaccumulation and liver toxicity.

-

The Hydrophobic Tail: The Fusogenic Engine

The tail governs the Packing Parameter (

-

Mechanism: To escape the endosome, the lipid must induce non-bilayer structures (Hexagonal

phase). This requires a "cone" shape ( -

SAR Insight:

-

Unsaturation (Double Bonds): Cis-double bonds (e.g., linoleic tails) introduce kinks, increasing the cross-sectional area of the tail relative to the head. This promotes the cone shape required for membrane fusion.[4]

-

Branching: Branched tails (e.g., ALC-0315) increase the hydrophobic volume, further driving the packing parameter towards fusogenicity (

). -

Length: Typically C12–C18. Shorter tails may be too fluid (leaky LNPs), while longer tails may crystallize (poor release).

-

Summary Table: SAR Matrix

| Structural Domain | Key Feature | Physicochemical Effect | Biological Impact |

| Headgroup | Tertiary Amine | Modulates pKa (6.2–6.9) | Determines ionization switch; critical for endosomal escape vs. toxicity. |

| Linker | Ester Bond | Hydrolytic susceptibility | Prevents bioaccumulation; reduces immunogenicity (Safety). |

| Tail | Branching / Unsaturation | Increases Packing Parameter ( | Promotes |

Part 2: Mechanism of Action (The "Why")

The central challenge of LNP delivery is Endosomal Escape . Less than 2% of cargo typically reaches the cytosol.[5] The SAR described above is engineered specifically to overcome this barrier via the Ion-Pairing & Phase Transition mechanism.

The Escape Pathway

-

Uptake: Neutral LNP enters via receptor-mediated endocytosis (ApoE dependent).

-

Acidification: Endosome matures; pH drops to ~5.5.

-

Protonation: Ionizable lipid headgroups protonate (+).

-

Ion-Pairing: Cationic lipids bind electrostatically to anionic endosomal lipids (Phosphatidylserine).

-

Phase Transition: The ion-pair forms a cone shape, disrupting the bilayer and forming the inverted hexagonal phase (

), releasing mRNA.

Figure 1: Mechanism of LNP Endosomal Escape driven by pH-dependent phase transition.

Part 3: Experimental Protocols

Protocol 1: Determination of Apparent pKa (TNS Assay)

The TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay is the industry standard for validating the headgroup SAR. TNS is non-fluorescent in water but fluorescent when bound to a positively charged interface.[2]

Reagents:

-

TNS Stock: 300 µM in DMSO.

-

Buffer Series: 10 mM HEPES, 10 mM MES, 10 mM Ammonium Acetate, 130 mM NaCl (Adjusted to pH 2.5 – 11.0 in 0.5 increments).

Workflow:

-

Preparation: Dilute formulated LNPs to 0.5 mM total lipid in PBS.

-

Plating: In a black 96-well plate, add 100 µL of pH-adjusted buffer to each well.

-

Addition: Add 2 µL of LNP solution and 2 µL of TNS stock to each well.

-

Incubation: Incubate at room temperature for 10 minutes in the dark.

-

Measurement: Read fluorescence (Ex: 325 nm / Em: 425 nm).

-

Analysis: Plot Fluorescence vs. pH. Fit to a sigmoidal Boltzmann equation.

-

Result: The pKa is the pH at the inflection point (50% max fluorescence).[6]

-

Protocol 2: Microfluidic LNP Formulation (Screening Scale)

Reproducible synthesis is required to validate tail/linker modifications.

Parameters:

-

Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).

-

Total Flow Rate (TFR): 12 mL/min (for NanoAssemblr Ignite/Spark).

Workflow:

-

Organic Phase: Dissolve lipids in Ethanol.

-

Molar Ratio: 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid).

-

-

Aqueous Phase: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0). N/P ratio = 6.

-

Mixing: Inject both phases into the microfluidic cartridge. The chaotic mixing precipitates the LNPs.

-

Dialysis: Immediately dialyze against PBS (pH 7.4) for 6 hours to remove ethanol and neutralize pH.

-

QC: Measure Size/PDI (DLS) and Encapsulation Efficiency (Ribogreen Assay).

Figure 2: Microfluidic formulation workflow for generating LNP libraries.

Part 4: References

-

Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids.

-

Significance: Establishes the importance of pKa (6.6–6.9) for IM delivery and the development of SM-102.

-

-

Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy.

-

Significance: Foundational work on introducing ester linkers for biodegradability (The MC3 to biodegradable transition).

-

-

Sato, Y., et al. (2019). "Understanding the pKa of Lipid Nanoparticles for Efficient mRNA Delivery." Journal of Controlled Release.

-

Significance: Validates the TNS assay and the correlation between surface charge and endosomal escape.

-

-

Buschmann, M. D., et al. (2021). "Nanomaterial Delivery Systems for mRNA Vaccines." Vaccines.[1][7][8][9][10]

-

Significance: Comprehensive review of the structural differences between ALC-0315 and SM-102.

-

-

Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy.

-

Significance: Explains the "Cone Shape" theory and hexagonal phase transition mechanism.

-

Sources

- 1. Approaches to the design of lipid-based nanocarriers [sigmaaldrich.com]

- 2. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 5. pnas.org [pnas.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 12-Benzylamino-1-dodecanol from 12-bromo-1-dodecanol

Application Note: High-Efficiency Synthesis of 12-(Benzylamino)dodecan-1-ol

-alkylation of Benzylamine with 12-Bromo-1-dodecanolExecutive Summary

This guide details the optimized protocol for synthesizing 12-(benzylamino)dodecan-1-ol, a critical intermediate in the production of lipid nanoparticles (LNPs), surfactants, and macrocyclic linkers. The synthesis utilizes a nucleophilic substitution (

Key Technical Challenge: The primary difficulty in this synthesis is controlling chemoselectivity. The objective is to favor mono-

-

Bis-alkylation: Formation of the tertiary amine.

- -alkylation: Reaction at the hydroxyl terminus (Williamson ether synthesis).

Solution: This protocol employs a weak inorganic base (

Strategic Analysis & Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Chemoselectivity (

vs -

Mono- vs. Bis-alkylation: The product (secondary amine) is more nucleophilic than the starting primary amine due to the inductive effect of the alkyl chain. To prevent the product from reacting again with the alkyl bromide, we employ a slight excess of benzylamine and strictly control the reaction time.

Reaction Scheme & Mechanism (Graphviz)

Figure 1: Mechanistic pathway highlighting the critical deprotonation step mediated by Potassium Carbonate.

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol | Role |

| 12-Bromo-1-dodecanol | 265.23 | 1.0 | 5.30 g (20 mmol) | Electrophile |

| Benzylamine | 107.15 | 3.0 | 6.43 g (6.55 mL) | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 5.53 g | Base (HBr scavenger) |

| Potassium Iodide (KI) | 166.00 | 0.1 | 332 mg | Catalyst (Finkelstein) |

| Acetonitrile (MeCN) | - | - | 100 mL | Solvent |

Equipment:

-

250 mL Round Bottom Flask (RBF) with magnetic stir bar.

-

Reflux condenser with

inlet. -

Oil bath/Heating mantle.

-

Separatory funnel (500 mL).

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge the 250 mL RBF with 12-bromo-1-dodecanol (5.30 g) and Acetonitrile (100 mL). Stir until fully dissolved.

-

Add Potassium Carbonate (5.53 g) and Potassium Iodide (332 mg).

-

Note: KI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the rate and allowing milder conditions.

-

-

Add Benzylamine (6.55 mL) in a single portion.

Step 2: Reaction

-

Heat the mixture to reflux (80-82°C) under a nitrogen atmosphere.

-

Maintain reflux for 12-16 hours .

-

Process Control (TLC): Monitor consumption of starting material using TLC (Mobile Phase: 30% EtOAc in Hexanes).

-

Starting Material

: ~0.6 (Stains with PMA/KMnO4). -

Product

: ~0.0-0.1 (Baseline in this system; requires polar shift to visualize properly, e.g., 10% MeOH in DCM).

-

Step 3: Workup (Acid-Base Purification) This purification strategy exploits the basicity of the amine to separate it from neutral impurities (unreacted bromide/alcohol).

-

Cool reaction to room temperature and filter off inorganic salts (

, KBr). Rinse the filter cake with MeCN. -

Concentrate the filtrate under reduced pressure (Rotovap) to remove Acetonitrile.

-

Dissolve the residue in Dichloromethane (DCM) (100 mL).

-

Acid Extraction: Wash the organic layer with 1M HCl (2 x 50 mL).

-

Chemistry: The product and excess benzylamine form hydrochloride salts and migrate to the aqueous layer. Neutral impurities stay in the DCM.

-

-

Basification: Collect the combined aqueous acidic layers. Cool to 0°C. Slowly adjust pH to >12 using 4M NaOH or Solid KOH .

-

Observation: The solution will become cloudy as the free amine precipitates/oils out.

-

-

Final Extraction: Extract the basic aqueous phase with DCM (3 x 50 mL).

-

Dry combined organics over

, filter, and concentrate.

Step 4: Final Purification (Recrystallization)

-

The crude residue will contain the product and some residual benzylamine.

-

Recrystallize from Hexanes/Ethyl Acetate (9:1) or Ethanol .

-

Dissolve in minimal hot EtOAc, add warm Hexanes until turbid, and cool slowly to 4°C.

-

-

Filter the white crystalline solid and dry under high vacuum.

Workup Logic Flow (Graphviz)

Figure 2: Acid-Base extraction workflow ensuring removal of neutral side-products.

Process Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

A. Thin Layer Chromatography (TLC)

-

System: DCM:MeOH:NH4OH (90:9:1).

-

Observation:

-

Product

: ~0.3 - 0.4 (Stains purple with Ninhydrin due to secondary amine). -

Benzylamine

: ~0.5 (distinct spot). -

Dialkylated impurity

: ~0.7 (higher running).

-

B. NMR Spectroscopy (Expected Data)

-

1H NMR (400 MHz, CDCl3):

- 7.25-7.35 (m, 5H, Ar-H ) - Confirm benzyl group.

- 3.78 (s, 2H, Ar-CH2-N ) - Diagnostic singlet.

- 3.64 (t, 2H, CH2-OH ) - Triplet next to alcohol.

- 2.62 (t, 2H, N-CH2-Alkyl ) - Triplet next to amine.

- 1.20-1.60 (m, 20H, Alkyl Chain ).

C. Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or loss during extraction. | Ensure reflux time is sufficient (>12h). Check aqueous layer pH during workup; if pH < 12, amine is still protonated and trapped in water. |

| Emulsion during extraction | Surfactant nature of amino-alcohol. | Add Brine (saturated NaCl) to the aqueous phase. Filter the biphasic mixture through Celite if necessary. |

| Dialkylation (Tertiary Amine) | Ratio of Amine:Bromide too low. | Increase Benzylamine equivalents to 5.0 or dilute the reaction further (high dilution favors mono-alkylation). |

Safety & Handling (SDS Highlights)

-

Benzylamine: Corrosive, causes severe skin burns and eye damage. Handle in a fume hood.

-

12-Bromo-1-dodecanol: Irritant. Potential alkylating agent; avoid inhalation of dust.

-

Acetonitrile: Flammable and toxic (metabolizes to cyanide).

References

- General Nucleophilic Substitution: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Amine Alkylation Protocols: Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link

-

Purification of Long-Chain Amines: U.S. Patent 5,530,148. Synthesis of 12-aminododecanoic acid. (Demonstrates recrystallization techniques for C12 amino derivatives). Link

-

Safety Data: PubChem. Benzylamine - Safety Data Sheet. Link

Sources

Application Note: Advanced LNP Engineering with 12-Benzylamino-1-dodecanol

Abstract & Strategic Rationale

This application note details the protocol for incorporating 12-Benzylamino-1-dodecanol (12-BAD) into Lipid Nanoparticle (LNP) formulations. Unlike standard inert helper lipids (e.g., DSPC), 12-BAD acts as a functional co-lipid . Its secondary amine headgroup and benzyl moiety offer unique mechanisms to modulate the apparent pKa of the LNP and enhance endosomal escape via pH-buffering, while the C12 alkyl tail influences membrane fluidity.

Target Audience: Formulation scientists optimizing LNPs for difficult-to-transfect cell lines or seeking to improve the endosomal release of mRNA/siRNA payloads.

Mechanistic Insight: Why use 12-Benzylamino-1-dodecanol?

-

Enhanced Endosomal Escape: The secondary amine provides additional buffering capacity (proton sponge effect) in the acidic endosome (pH 5.0–6.0), promoting membrane destabilization and payload release.

-

Core Stabilization (Pi-Stacking): The benzyl ring allows for

- -

Fluidity Modulation: The C12 (lauryl) tail is shorter than standard C18 tails (DSPC), introducing controlled defects in lipid packing that can facilitate fusion with cellular membranes.

Material Specifications & Preparation

Chemical Identity[1]

-

CAS: 67107-87-3[4]

-

Role: Functional Co-Lipid / pH-Modulator

-

Solubility: Soluble in Ethanol, Methanol, Chloroform.

Required Reagents

| Component | Function | Recommended Source |

| Ionizable Lipid | Primary RNA encapsulation | DLin-MC3-DMA, ALC-0315, or SM-102 |

| 12-BAD | Functional Co-Lipid | TCI Chemicals / Sigma (High Purity >98%) |

| DSPC | Structural Helper | Avanti Polar Lipids |

| Cholesterol | Structural Stabilizer | Sigma Aldrich (Synthechol) |

| PEG-Lipid | Steric Barrier | DMG-PEG2000 or ALC-0159 |

| Cargo | Payload | mRNA (e.g., Fluc, EGFP) or siRNA |

| Buffer | Aqueous Phase | 50mM Citrate (pH 4.[4]0) or Sodium Acetate |

Formulation Architecture

To incorporate 12-BAD without destabilizing the LNP, we recommend a "Co-Lipid Substitution Strategy." Do not simply add it on top; replace a molar fraction of the Cholesterol or Ionizable Lipid to maintain lipid density.

Recommended Molar Ratios (Mol %):

| Component | Standard LNP | 12-BAD Modified LNP | Rationale |

| Ionizable Lipid | 50% | 45% | Reduced slightly to accommodate 12-BAD amine contribution. |

| 12-BAD | 0% | 10% | Provides secondary amine buffering & benzyl stacking. |

| DSPC | 10% | 10% | Maintained for bilayer structure. |

| Cholesterol | 38.5% | 33.5% | Reduced to balance the C12 tail insertion. |

| PEG-Lipid | 1.5% | 1.5% | Maintained for colloidal stability. |

Note: The N/P Ratio (Nitrogen to Phosphate) should be calculated including the nitrogen from 12-BAD if it is protonatable at pH 4.0.

Experimental Protocol: Microfluidic Assembly

This protocol utilizes a staggered herringbone mixer (e.g., NanoAssemblr, Knauer) for reproducible bottom-up assembly.

Phase A: Stock Preparation

-

Lipid Solubilization: Dissolve all lipids individually in 100% Ethanol to a concentration of 10 mg/mL.

-

Master Mix: Combine lipids in the molar ratios defined above.

-

Target Total Lipid Concentration: 10–15 mM in Ethanol.

-

-

Cargo Preparation: Dilute nucleic acid in 50mM Citrate Buffer (pH 4.0) .

-

Target Concentration: 0.15–0.25 mg/mL (Calculated for N/P ratio of 6:1).

-

Phase B: Microfluidic Mixing

-

Flow Ratio: 3:1 (Aqueous : Organic).

-

Total Flow Rate: 12 mL/min (optimized for ~80-100 nm size).

-

Process:

-

Prime the microfluidic cartridge with ethanol and buffer.

-

Inject Lipid Mix (Inlet 1) and mRNA/Citrate (Inlet 2).

-

Collect the output immediately into a "Quench Buffer" (PBS pH 7.4) if using a dilution method, or proceed directly to dialysis.

-

Phase C: Downstream Processing (Critical)

-

Dialysis / Buffer Exchange:

-

Use 20kDa MWCO cassettes.

-

Dialyze against 1000x volume of PBS (pH 7.4) for 12-18 hours at 4°C.

-

Why: 12-BAD is an amino-alcohol. Ethanol removal is crucial to lock the lipid into the nanoparticle core.

-

-

Concentration: Use Tangential Flow Filtration (TFF) if volume >10mL.

-

Sterile Filtration: Pass through a 0.22 µm PES filter.

Visualization of Mechanism & Workflow

Diagram 1: The "Proton Sponge" & Stacking Mechanism

This diagram illustrates how 12-BAD facilitates endosomal escape via its secondary amine and stabilizes the core via benzyl groups.

Caption: 12-BAD enhances LNP efficacy via secondary amine buffering (endosomal escape) and benzyl-mediated core stabilization.

Diagram 2: Formulation Workflow

Caption: Step-by-step microfluidic assembly workflow for 12-BAD modified LNPs.

Quality Control & Characterization

Because 12-BAD contains a secondary amine, it will shift the Apparent pKa of the LNP. This is the most critical parameter to verify.

A. TNS Assay (pKa Determination)

-

Prepare a buffer series ranging from pH 2.0 to 12.0 (0.5 pH increments).

-

Add TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) to LNP samples in each buffer.

-

Measure fluorescence (Ex: 321 nm, Em: 445 nm).

-

Success Criteria: The point of 50% maximal fluorescence (pKa) should remain between 6.0 and 7.0 .

-

Troubleshooting: If pKa > 7.5 (due to 12-BAD basicity), reduce the molar fraction of 12-BAD or the primary ionizable lipid.

-

B. Encapsulation Efficiency (Ribogreen)

-

Use Triton X-100 to lyse particles.

-

Compare free RNA vs. Total RNA.

-

Target: >85% encapsulation.

C. Particle Size (DLS)

-

Target: 60–100 nm.

-

PDI: < 0.2.

-

Note: If particles are >150nm, the C12 tail of 12-BAD may be causing packing defects. Increase the PEG-lipid to 2.0% or increase Flow Rate during mixing.

References

-

Chemical Identity: National Center for Biotechnology Information. (2025).[4][5][6][7] PubChem Compound Summary for CID 5182020, 12-Amino-1-dodecanol (Analogous Structure). Retrieved from [Link]

-

LNP Formulation Basics: Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[6][8][9][10] Molecular Therapy, 25(7), 1467-1475. Retrieved from [Link]

-

Secondary Amines in LNPs: Li, B., et al. (2021). An Orthogonal Array Optimization of Lipid-like Nanoparticles for mRNA Delivery in Vivo. Nano Letters, 21(4), 1800–1808. (Discusses amine headgroup impact on endosomal escape). Retrieved from [Link]

-

Helper Lipid Roles: Kulkarni, J. A., et al. (2019). On the role of helper lipids in lipid nanoparticle formulations of siRNA. Nanoscale, 11, 21733-21739. Retrieved from [Link]

Sources

- 1. PubChemLite - 12-benzylamino-1-dodecanol (C19H33NO) [pubchemlite.lcsb.uni.lu]

- 2. 12-Benzylamino-1-dodecanol | TCI AMERICA [tcichemicals.com]

- 3. 12-Benzylamino-1-dodecanol | TCI EUROPE N.V. [tcichemicals.com]

- 4. 12-Amino-1-dodecanol | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]

- 6. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 7. mdpi.com [mdpi.com]

- 8. biomol.com [biomol.com]

- 9. inbt.jhu.edu [inbt.jhu.edu]

- 10. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of lipidoid libraries using N-(12-Hydroxydodecyl)benzylamine

Application Note: High-Throughput Preparation of Lipidoid Libraries Using N-(12-Hydroxydodecyl)benzylamine for Advanced RNA Delivery

Executive Summary

The bottleneck in the clinical translation of RNA therapeutics lies in the safe, targeted, and efficient cytosolic delivery of nucleic acids. Lipid nanoparticles (LNPs) remain the gold standard, yet the discovery of optimal ionizable lipids requires rigorous combinatorial screening. This application note details a comprehensive, self-validating protocol for the synthesis, purification, and formulation of a novel lipidoid library utilizing N-(12-Hydroxydodecyl)benzylamine as the core scaffold. By leveraging solvent-free Michael addition chemistry, researchers can rapidly generate a diverse library of pseudo-two-tailed tertiary amine lipidoids optimized for mRNA delivery and endosomal escape.

Scientific Rationale & Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific molecular architectures and synthetic routes are chosen, rather than simply executing a reaction.

The Core Scaffold: N-(12-Hydroxydodecyl)benzylamine This specific secondary amine serves as a highly specialized building block for LNP generation due to two distinct functional domains:

-

The Benzyl Headgroup : The inclusion of an aromatic ring modulates the basicity of the resulting tertiary amine. This finely tunes the surface pKa of the LNP into the optimal "endosomal escape" window (pH 6.0–6.8). Furthermore, the benzyl group facilitates

stacking interactions with helper lipids (e.g., cholesterol) and mRNA bases, enhancing the structural integrity of the LNP core. -

The C12-Hydroxyl Tail : The 12-carbon aliphatic chain provides a fixed, highly stable hydrophobic domain. The terminal hydroxyl (-OH) group acts as a hydrogen-bonding site at the lipid-water interface, which improves surface hydration, stabilizes the nanoparticle during dialysis, and can reduce recognition by the innate immune system.

Combinatorial Michael Addition Reacting this secondary amine with a diverse library of alkyl acrylates via a solvent-free Michael addition creates a library of pseudo-two-tailed tertiary amine lipidoids. This approach is highly efficient, atom-economical, and generates no toxic byproducts, allowing for rapid high-throughput screening[1]. Branched acrylate tails, in particular, have been shown to enhance endosomal ionization and in vivo potency compared to their linear counterparts[2].

Workflow & Pathway Visualizations

Fig 1. Combinatorial synthesis and screening workflow for benzylamine-based lipidoid libraries.

Fig 2. Intracellular delivery and endosomal escape mechanism of benzylamine-based LNPs.

Experimental Protocols: A Self-Validating System

Phase 1: Solvent-Free Combinatorial Synthesis (Michael Addition)

Causality: Solvent-free conditions at elevated temperatures (90°C) drive the Michael addition to completion without the need for basic catalysts. This minimizes side reactions (e.g., transesterification) and simplifies downstream purification[3].

-

In a 4 mL glass scintillation vial, add N-(12-Hydroxydodecyl)benzylamine (1.0 eq).

-

Add the respective alkyl acrylate monomer (e.g., tridecyl acrylate, isodecyl acrylate) at a 1.2 eq molar ratio. Note: A slight excess of acrylate ensures the complete conversion of the secondary amine into the target tertiary amine lipidoid.

-

Seal the vial tightly with a Teflon-lined cap and stir magnetically at 90°C for 48 hours[3].

-

Validation Check (Self-Correction): Monitor reaction progress via

H-NMR. The reaction is deemed complete upon the disappearance of the secondary amine proton and the complete shift of the acrylate vinyl protons (

Phase 2: Purification and Characterization

Causality: Unreacted acrylate monomers are highly electrophilic and can cause significant cellular toxicity or destabilize the LNP core. Flash chromatography ensures >95% purity, which is mandatory for reproducible in vivo screening.

-

Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM).

-

Purify via automated flash chromatography (e.g., Teledyne ISCO) using a silica gel column. Elute with a gradient of DCM to DCM/Methanol (90:10 v/v) containing 0.1% triethylamine to prevent amine tailing[3].

-

Pool the product fractions and remove the solvent under reduced pressure.

-

Validation Check (Self-Correction): Confirm the exact molecular weight of the purified lipidoid via Electrospray Ionization Mass Spectrometry (ESI-MS). Verify structural integrity and the absence of residual triethylamine via

H-NMR.

Phase 3: Microfluidic LNP Formulation

Causality: Rapid microfluidic mixing forces the spontaneous self-assembly of LNPs by rapidly increasing the polarity of the solvent. This traps the mRNA inside the inverted micelle core before macroscopic lipid aggregates can form, ensuring uniform size and high encapsulation efficiency[4].

-

Prepare the lipid mix in absolute ethanol: Synthesized Lipidoid / Cholesterol / DSPC / PEG-Lipid (e.g., C14-PEG2000) at a molar ratio of 50:38.5:10:1.5[4].

-

Prepare the RNA aqueous phase: Dissolve mRNA (e.g., Firefly Luciferase mRNA) in 25 mM Sodium Acetate buffer (pH 5.2). Causality: The acidic pH ensures the lipidoid is fully protonated, facilitating rapid electrostatic complexation with the anionic RNA backbone.

-

Load the lipid and aqueous solutions into a microfluidic mixer (e.g., NanoAssemblr). Mix at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min[5].

-

Dialyze the resulting LNPs against 1× PBS (pH 7.4) for 18 hours using a 20 kDa MWCO cassette to remove ethanol and neutralize the pH.

-

Validation Check (Self-Correction): Measure LNP hydrodynamic diameter and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Ideal LNPs must measure 60–100 nm with a PDI < 0.2. Encapsulation efficiency, measured via Ribogreen assay, must exceed 90%.

Phase 4: High-Throughput In Vitro Screening

Causality: Luciferase reporter assays provide a highly sensitive, quantifiable readout of mRNA translation, which directly correlates with successful cytosolic delivery and endosomal escape.

-

Seed HeLa or HepG2 cells in 96-well plates at 10,000 cells/well and culture overnight.

-

Treat cells with the LNP library encapsulating Firefly Luciferase mRNA at a dose of 10–50 ng mRNA per well.

-

Incubate for 24 hours at 37°C, 5% CO

. -

Validation Check (Self-Correction): Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with the luminescence assay. A valid "hit" must show >80% cell viability to ensure that high luminescence is due to efficient delivery, not artifactual membrane permeabilization (toxicity).

Data Presentation: Theoretical Library Parameters

Summarizing the physicochemical properties of the combinatorial library is essential for establishing structure-activity relationships (SAR). The table below outlines expected parameters when reacting N-(12-Hydroxydodecyl)benzylamine with various acrylates.

| Acrylate Monomer | Tail Structure | Lipidoid ID | Predicted pKa Shift | Hydrophobic Balance |

| Octyl acrylate | Linear, C8 | N12Bz-O8 | 6.2 - 6.4 | Low |

| Isodecyl acrylate | Branched, C10 | N12Bz-Oi10 | 6.3 - 6.5 | Medium (Optimal) |

| Tridecyl acrylate | Linear, C13 | N12Bz-O13 | 6.4 - 6.6 | High |

| Hexadecyl acrylate | Linear, C16 | N12Bz-O16 | 6.5 - 6.8 | Very High |

Note: Branched tails (e.g., Oi10) consistently exhibit enhanced endosomal ionization and greater in vivo potency compared to linear counterparts due to increased cone-angle geometry, which promotes the hexagonal H

References

-

A combinatorial library of lipid-like materials for delivery of RNAi therapeutics. Nature Biotechnology (2008). 1

-

Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery. Nature Nanotechnology (2024). 5

-

Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis. Proceedings of the National Academy of Sciences (PNAS) (2022). 4

-

Branched‐Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo due to Enhanced Ionization at Endosomal pH. Advanced Materials (2019). 2

-

Lipidoid nanoparticle mediated silencing of Mcl-1 induces apoptosis in mantle cell lymphoma. PMC - National Institutes of Health (2015). 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lipidoid nanoparticle mediated silencing of Mcl-1 induces apoptosis in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Combinatorial design of siloxane-incorporated lipid nanoparticles augments intracellular processing for tissue-specific mRNA therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

Solvent selection for dissolving 12-Benzylamino-1-dodecanol for in vitro studies

Application Note & Protocol

Topic: Solvent Selection and Stock Solution Preparation for 12-Benzylamino-1-dodecanol for In Vitro Studies

Application Note Summary

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively solubilize 12-Benzylamino-1-dodecanol for use in in vitro cell-based assays. Due to its amphiphilic nature, arising from a long hydrophobic dodecanol tail and a polar benzylamino headgroup, this molecule presents significant challenges for dissolution in aqueous cell culture media. Direct addition often leads to precipitation, resulting in inaccurate and non-reproducible experimental outcomes. This document outlines a systematic, validation-driven approach to solvent selection, stock solution preparation, and final working solution dilution, ensuring compound viability and minimizing solvent-induced artifacts. The protocols emphasize establishing a robust and reproducible methodology, starting with solvent screening and culminating in cytotoxicity validation for the chosen vehicle.

Introduction: The Challenge of Solubilizing Amphiphilic Molecules

12-Benzylamino-1-dodecanol is characterized by a dual chemical nature. The 12-carbon aliphatic chain confers significant hydrophobicity, while the benzylamino and terminal hydroxyl groups provide polarity. This structure is predictive of poor aqueous solubility. When introduced into the predominantly aqueous, buffered environment of cell culture media, such molecules tend to self-aggregate and precipitate out of solution, severely limiting their bioavailability to the cells under study.

The primary goal is to prepare a concentrated stock solution in a biocompatible solvent that can be serially diluted into the final assay medium without precipitation, while ensuring the final solvent concentration is non-toxic to the cells. This requires a careful balance between the solvent's solubilizing power and its potential for cytotoxicity.[1][2] This note details a logical workflow to identify an appropriate solvent and establish a validated protocol for its use.

Physicochemical Profile of 12-Benzylamino-1-dodecanol

A thorough understanding of the compound's properties is the foundation of a successful solubilization strategy.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₃NO | [3][4] |

| Molecular Weight | 291.48 g/mol | [4][5] |

| Appearance | White to almost white solid/crystal | [4][5] |

| Melting Point | 41.0 to 45.0 °C | [4][5] |

| Predicted XlogP | 5.3 | [3] |

| Known Solubility | Soluble in Methanol | [4] |

The high predicted XlogP value of 5.3 quantitatively confirms the molecule's hydrophobic character, indicating that organic solvents will be necessary for dissolution.[3]

Solvent Selection Strategy: A Multi-Tiered Approach

The selection of an appropriate solvent is paramount and must be empirically validated. The following options are presented in order of common use and simplicity.

Tier 1: Common Organic Solvents

The most common strategy for hydrophobic compounds is the use of a water-miscible organic solvent to create a high-concentration stock solution.[6]

-

Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds.[6][7] It is widely used in cell culture for this reason. However, its use is not without caveats.

-

Mechanism: DMSO is an excellent solvent that is miscible with water, allowing for dilution into aqueous media.

-

Expertise & Trustworthiness: While effective, DMSO can be cytotoxic and can influence cellular processes like proliferation and differentiation even at low concentrations.[1][8][9] It is critical to determine the maximum tolerable concentration for your specific cell line. Most cell lines can tolerate 0.5% (v/v) DMSO without severe cytotoxicity, while some are sensitive to concentrations as low as 0.1%.[10] Primary cells are often more sensitive.[10] Therefore, a non-negotiable aspect of any protocol using DMSO is the inclusion of a "vehicle control"—an identical experiment where cells are treated with the same final concentration of DMSO as the highest dose of the test compound.

-

-

Ethanol: Ethanol is another common solvent for compounds that are not readily soluble in DMSO.

-

Mechanism: As a polar protic solvent, it can dissolve many organic molecules.

-

Expertise & Trustworthiness: Ethanol can also be cytotoxic and may interfere with cellular metabolism.[11] Its effects can be cell-type dependent.[9][11] Similar to DMSO, rigorous vehicle controls are essential, and the final concentration should be kept as low as possible, typically well below 1%.

-

Tier 2: Advanced Solubilization Enhancers

If Tier 1 solvents lead to precipitation upon dilution or if the required final concentration is cytotoxic, more advanced formulation strategies may be necessary.

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13]

-

Mechanism: They act as molecular containers, encapsulating the hydrophobic portion (the dodecanol chain) of the guest molecule, 12-Benzylamino-1-dodecanol, to form a water-soluble "inclusion complex."[14][15] This complex can then be readily dissolved in aqueous media. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[15]

-

Expertise & Trustworthiness: The use of cyclodextrins can significantly enhance the apparent solubility of a compound, allowing for the preparation of aqueous stock solutions and avoiding organic solvents altogether.[13][14]

-

Experimental Protocols & Workflows

The following protocols provide a step-by-step guide to developing a robust method for your specific needs.

Logical Workflow for Solvent Selection and Use

Caption: Workflow for solubilizing 12-Benzylamino-1-dodecanol.

Protocol 1: Empirical Determination of Optimal Solvent

Objective: To identify the most effective solvent and determine the maximum practical stock concentration.

Materials:

-

12-Benzylamino-1-dodecanol

-

High-purity solvents: DMSO, Ethanol (100%)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Water bath sonicator

Methodology:

-

Weigh out 3-5 mg of 12-Benzylamino-1-dodecanol into a tared microcentrifuge tube. Record the exact weight.

-

Add the chosen solvent (e.g., DMSO) incrementally to achieve a high target concentration (e.g., 50 mM). Calculate the required volume based on the molecular weight (291.48 g/mol ).

-

Vortex the tube vigorously for 30-60 seconds.

-

Observe the solution. If not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[10]

-

If the compound is fully dissolved, you have established a potential stock concentration.

-

If the compound remains undissolved, add more solvent in measured increments, recalculating the concentration at each step until a clear solution is achieved. The highest concentration at which the compound is fully dissolved is your maximum stock concentration.

-

Repeat for other candidate solvents to compare efficacy.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a validated, high-concentration stock solution for storage and subsequent use.

Methodology:

-

Based on the results from Protocol 1, decide on a target stock concentration (e.g., 20 mM). It is wise to choose a concentration slightly lower than the determined maximum to ensure stability.

-

Accurately weigh the required amount of 12-Benzylamino-1-dodecanol and place it in a sterile, appropriate vial (e.g., glass or polypropylene).[7]

-

Add the calculated volume of cell-culture grade DMSO.

-

Cap the vial securely and vortex until the solid is completely dissolved. Use brief sonication if necessary.

-

Visually inspect the solution against a light source to ensure there are no undissolved particulates.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C in a desiccated environment.

Protocol 3: Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the stock solution into the final cell culture medium while avoiding precipitation and maintaining a consistent, non-toxic solvent concentration.

Methodology:

-

Thaw one aliquot of the concentrated stock solution at room temperature.

-

Calculate the dilutions needed to achieve your final desired concentrations. Always perform serial dilutions.

-

Crucial Step: To dilute, add the stock solution dropwise into a tube of pre-warmed cell culture medium while the medium is being vortexed or vigorously mixed.[10] This rapid dispersion is critical to prevent the compound from precipitating as it hits the aqueous environment.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (or other solvent) to the cell culture medium as used for the highest concentration of your test compound. For example, if your highest concentration is a 1:200 dilution from the stock, the vehicle control will be a 1:200 dilution of pure DMSO in media, resulting in a 0.5% final DMSO concentration.

-

Ensure every concentration in your dose-response curve, including the vehicle control, has the exact same final percentage of the solvent.[1][11]

Protocol 4: Solvent Cytotoxicity Validation

Objective: To confirm that the chosen final solvent concentration does not adversely affect the viability of the specific cell line being used.

Methodology:

-

Seed your cells in a 96-well plate at the density used for your main experiment and allow them to adhere overnight.

-

Prepare serial dilutions of your chosen solvent (e.g., DMSO) in the cell culture medium to create a dose-response curve (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-solvent control).

-

Replace the medium in the wells with the medium containing the different solvent concentrations.

-

Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

-

Plot cell viability (%) versus solvent concentration. The highest concentration that does not cause a significant decrease in viability compared to the no-solvent control is your maximum safe solvent concentration.

Data Presentation & Decision Making

Solvent Properties and Recommendations

| Solvent | Type | Typical Final Conc. | Advantages | Disadvantages & Risks |

| DMSO | Polar, Aprotic | < 0.5% | Excellent solubilizing power for diverse compounds; miscible with water.[6][7] | Cytotoxic at higher concentrations; can induce cell differentiation or affect signaling pathways.[8][16][17] |

| Ethanol | Polar, Protic | < 1% | Good solvent for many organic molecules. | Can be cytotoxic and affect cellular metabolism; more volatile than DMSO.[11] |

| HP-β-CD | Formulation Aid | Varies | Low toxicity; can create a true aqueous solution, avoiding organic solvents.[15] | Requires formulation development; may not work for all compounds. |

Decision Tree for Solvent Selection

Sources

- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]